molecular formula C11H14N2O4 B2601016 Methyl 2-amino-5-acetamido-3-methoxybenzoate CAS No. 1511113-39-5

Methyl 2-amino-5-acetamido-3-methoxybenzoate

Cat. No.: B2601016
CAS No.: 1511113-39-5
M. Wt: 238.243
InChI Key: XZWMAFHXKOLSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-acetamido-3-methoxybenzoate (CAS 1511113-39-5) is a benzoate derivative with a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol . This chemical serves as a valuable synthetic intermediate and reference standard in organic chemistry and pharmaceutical research. Its structure, featuring both amino and acetamido functional groups on a methoxy-benzoate core, makes it a potential building block for the development and synthesis of more complex molecules, particularly in the study of pharmacologically active compounds like antiemetics and dopamine receptor antagonists . As a high-purity material, it is instrumental in reaction pathway exploration, method development, and impurity profiling in active pharmaceutical ingredient (API) manufacturing. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to advance studies in chemical synthesis and drug discovery.

Properties

IUPAC Name

methyl 5-acetamido-2-amino-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-6(14)13-7-4-8(11(15)17-3)10(12)9(5-7)16-2/h4-5H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMAFHXKOLSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)OC)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-acetamido-3-methoxybenzoate typically involves the esterification of 2-amino-5-acetamido-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-acetamido-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-acetamido-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents (Positions) Key Applications/Notes
Methyl 2-amino-5-acetamido-3-methoxybenzoate C₁₇H₁₉ClN₂O -NH₂ (2), -NHCOCH₃ (5), -OCH₃ (3) Intermediate in heterocyclic synthesis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ -Cl (5), -NHCOCH₃ (4), -OCH₃ (2) Pharmaceutical impurity; chromatographic analysis
Methyl 4-aminosalicylate C₈H₉NO₃ -NH₂ (4), -OH (2) Precursor for anti-inflammatory agents

Key Observations :

  • Substituent Positioning: The placement of functional groups significantly impacts reactivity. For example, the amino group at position 2 in the target compound enhances nucleophilicity, whereas the chloro substituent in Methyl 4-acetamido-5-chloro-2-methoxybenzoate introduces steric and electronic effects that alter solubility and stability .
  • Role of Acetamido Group: The acetamido group at position 5 in the target compound may stabilize hydrogen-bonding networks, a feature absent in simpler analogs like Methyl 4-aminosalicylate .

Functional Analogs: Methyl Esters in Agrochemicals

Table 2: Comparison with Sulfonylurea Methyl Esters

Compound Name Molecular Formula Substituents Applications
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine ring, sulfonylurea linkage Herbicide (inhibits acetolactate synthase)
Ethametsulfuron methyl ester C₁₅H₁₈N₆O₆S Ethoxy group, triazine ring Selective herbicide for broadleaf weeds
Target Compound C₁₇H₁₉ClN₂O Acetamido, amino, methoxy groups Likely non-agrochemical (pharmaceutical focus)

Key Observations :

  • Functional Group Divergence: Unlike sulfonylurea herbicides, the target compound lacks a triazine ring and sulfonylurea moiety, which are critical for herbicidal activity.
  • Purity Standards : The target compound’s related derivatives are subject to stringent chromatographic purity standards (e.g., HPLC/UV per EP/USP guidelines), indicating its role in regulated pharmaceutical processes .

Biological Activity

Methyl 2-amino-5-acetamido-3-methoxybenzoate (often referred to as MAAB) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of MAAB, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

MAAB is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : Approximately 235.24 g/mol
  • Functional Groups : Contains an acetamido group, methoxy group, and amino group which contribute to its reactivity and biological activity.

The biological activity of MAAB is attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that MAAB may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : The compound might interact with cellular receptors, influencing signaling pathways critical for cell survival and apoptosis.

Antimicrobial Activity

Research indicates that MAAB exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing significant inhibition of growth at certain concentrations. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods, revealing that MAAB has potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of MAAB

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

MAAB has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.

Case Study: In Vitro Anticancer Evaluation

A recent study assessed the cytotoxic effects of MAAB on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed:

  • MCF-7 Cells : IC50 value of 15 μM after 48 hours of treatment.
  • HT-29 Cells : IC50 value of 20 μM after 48 hours of treatment.

These findings suggest that MAAB has a selective cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MAAB's biological activity, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure SimilarityAntimicrobial ActivityAnticancer Activity
Methyl 2-amino-5-chloro-3-methoxybenzoateHighModerateLow
Methyl 2-amino-4-acetamido-3-methoxybenzoateModerateLowModerate

MAAB's unique combination of functional groups enhances its reactivity and biological efficacy compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-5-acetamido-3-methoxybenzoate?

Answer: The synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:

  • Acylation and Methylation : Starting with 2-amino-3-methoxybenzoic acid, acetylation at the 5-position using acetic anhydride under basic conditions (e.g., pyridine) introduces the acetamido group. Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) yields the methyl ester .
  • Protection-Deprotection Strategies : Amino groups may require protection (e.g., Boc or Fmoc) during synthesis to prevent side reactions. Deprotection is achieved via acidolysis or photolysis, depending on the protecting group .

Q. Table 1: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
2-Amino-3-methoxybenzoic acidCore aromatic scaffold
Acetic anhydrideAcetamido group introduction
Methanol + H₂SO₄Esterification agent

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for structure determination. Crystals are grown via slow evaporation, and refinement parameters (R-factor, wR₂) are optimized to confirm bond lengths and angles .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., acetamido δ ~2.0 ppm; methoxy δ ~3.8 ppm).
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄N₂O₄, MW 226.08) .

Q. Example Workflow :

Dissolve in deuterated DMSO for NMR.

Use ESI-MS in positive ion mode for HRMS.

Solve crystal structure with SHELXL .

Q. What are the recommended storage conditions to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester or acetamido groups.
  • Handling : Use desiccants (e.g., silica gel) to avoid moisture. Avoid prolonged exposure to light, as aromatic amines may degrade .

Advanced Questions

Q. How can regioselectivity challenges in the synthesis of substituted benzoate derivatives be addressed?

Answer: Regioselectivity in aromatic substitution is influenced by:

  • Directing Groups : The methoxy group at C3 acts as an electron-donating group, directing electrophiles to C5. Steric hindrance at C2 (amino group) limits substitution there .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can selectively modify positions not accessible via classical electrophilic substitution .

Q. Table 2: Substitution Patterns in Analogues

CompoundSubstitution PatternReference
3-Bromo-2-methylbenzoic acidBromination at C3
Methyl 2-amino-5-chlorobenzoateChlorination at C5

Q. What methodologies are used to assess the compound's solubility and stability under various experimental conditions?

Answer:

  • Solubility Screening : Use a solvent panel (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy or HPLC to quantify solubility. For example, poor solubility in water may require co-solvents (e.g., 10% DMSO) for biological assays .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via LC-MS.
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Key Finding : this compound is stable in neutral pH but hydrolyzes rapidly under acidic (pH <3) or basic (pH >9) conditions .

Q. How do structural modifications impact the bioactivity of related benzoate derivatives?

Answer:

  • Acetamido Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.
  • Methoxy Group : Electron donation alters binding to receptors (e.g., serotonin 5-HT₃ antagonism in benzamide derivatives) .

Q. Case Study :

  • Ethametsulfuron-methyl (a triazine-linked benzoate) shows herbicidal activity due to sulfonylurea modifications. Removing the sulfonyl group abolishes activity, highlighting the role of substituents in bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.